molecular formula C19H17FN4O2 B2719148 4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946272-55-5

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2719148
CAS No.: 946272-55-5
M. Wt: 352.369
InChI Key: GCFIGCFWVLSWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Scientific Research Applications

Application in Alzheimer's Disease Research

4-Fluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has been utilized in Alzheimer's disease research. Specifically, a molecular imaging probe selective for serotonin 1A (5-HT(1A)) receptors, which includes this compound, was used in positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study revealed significant decreases in receptor densities in hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening clinical symptoms and decreased glucose utilization in the brain (Kepe et al., 2006).

Role in Cancer Research

The compound has been identified as a part of the structural framework in various anticancer agents. For instance, 2,4-Disubstituted-5-fluoropyrimidine, a molecular core related to this compound, is seen in several anticancer agents such as 5-fluorouracil. The routes for synthesizing novel compounds, including 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, were explored as part of a program aimed at discovering kinase inhibitors (Wada et al., 2012).

Radiosynthesis for Serotonin Receptors

This chemical framework has been used in the radiosynthesis of new ligands for serotonin receptors, which are promising tracers for gamma-emission tomography. For example, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxy-benzamide, closely related to the compound , showed high affinity and selectivity for 5HT2-receptors in vitro and in vivo (Mertens et al., 1994).

Potential as a Radiosensitizer in Cancer Therapy

A derivative of this compound has been explored as a radiosensitizer to enhance the efficacy of radiotherapy in cancer treatment. The study found that specific derivatives inhibited cell viability and increased the proportion of cells arrested at the G2/M phase of the cell cycle, suggesting their potential as treatments to improve radiotherapy outcomes for cancer (Jung et al., 2019).

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. For instance, derivatives bearing a fluorine atom in the benzoyl group demonstrated significant antimicrobial activity against a range of bacterial and fungal strains, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

PET Imaging of CB1 Cannabinoid Receptors

In the context of positron emission tomography (PET), a derivative of this compound has been synthesized as a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain. This demonstrates its utility in neuroimaging and the study of neuroreceptors (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

4-fluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-7-9-16(10-8-15)24-19(25)13-3-5-14(20)6-4-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFIGCFWVLSWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.